REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([N:6]1[C:14](=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]1=[O:16])([CH3:5])[CH3:4].C(N(CC)CC)C>CS(C)=O>[O:16]=[C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:14](=[O:15])[N:6]1[C:3]([CH3:5])([CH3:4])[CH:2]=[O:1]
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
OCC(C)(C)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
7.59 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
poured onto ice/water
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Type
|
EXTRACTION
|
Details
|
extracted 3 times with tert-butyl methyl ether
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Type
|
WASH
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Details
|
The organic was washed with 1N HCl and 2 times H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(C2=CC=CC=C12)=O)C(C=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.92 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |